(R)-CPP

Vue d'ensemble

Description

Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04, 0.3, 0.6 and 2.0 μM at NR1/NR2A, NR1/NR2B, NR1/NR2C and NR1/NR2D, respectively). Soluble in 1 ml water to give specified mM/ml concentration.

Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04 (NR1/NR2A), 0.3 (NR1/NR2B), 0.6 (NR1/NR2C) and 2.0 μM (NR1/NR2D)). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

(R)-CPP is an NMDA receptor antagonist (Ki = 0.14 µM). It binds to NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits with Ki values of 0.04, 0.3, 0.6, and 2 µM, respectively. It inhibits depolarization induced by NMDA in isolated hemisected frog spinal cord (pA2 = 6.56) and NMDA-induced sodium efflux from rat brain slices (pA2 = 6.2). This compound inhibits the clonic phase of sound-induced seizures in DBA/2 mice (ED50 = 65.8 µmol/kg) and the myoclonic phase of stroboscopic-induced seizures in P. papio photosensitive baboons (ED50 = 127 µmol/kg).

Activité Biologique

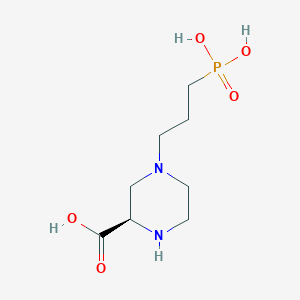

(R)-CPP, or 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is recognized for its selectivity towards specific NMDA receptor subtypes, particularly GluN2A, and has been utilized in various research contexts to explore its biological effects.

This compound is the more active enantiomer of the racemic mixture (RS)-CPP. Its primary mechanism involves competitive inhibition of NMDA receptors, which are crucial for synaptic plasticity and memory function. The inhibition constants () for this compound against different NMDA receptor subtypes are as follows:

| Receptor Subtype | (μM) |

|---|---|

| GluN2A | 0.041 |

| GluN2B | 0.27 |

| GluN2C | 0.63 |

| GluN2D | 1.99 |

These values indicate that this compound exhibits the highest affinity for GluN2A-containing receptors, suggesting its potential as a selective NMDA antagonist in therapeutic applications .

Neuropharmacological Studies

This compound has been extensively studied in neuropharmacology, particularly in models of neurodegenerative diseases and psychiatric disorders. Its role as an NMDA antagonist makes it a candidate for investigating conditions such as Alzheimer's disease, schizophrenia, and depression. Research has shown that this compound can modulate synaptic transmission and plasticity, which are often disrupted in these conditions.

In a study examining the effects of this compound on synaptic plasticity, it was found that administration of this compound could reverse deficits in long-term potentiation (LTP) observed in animal models of Alzheimer's disease. This suggests that this compound may have therapeutic potential for enhancing cognitive function in neurodegenerative contexts .

Conditioned Place Preference Paradigm

The conditioned place preference (CPP) paradigm is a well-established model used to assess reward-related behaviors. In this context, this compound has been employed to study the association between drug administration and contextual cues. The results indicate that animals conditioned with this compound exhibit significant preferences for environments associated with the drug, highlighting its potential impact on reward pathways .

Case Studies

Several case studies have illustrated the applications of this compound in both basic and clinical research:

- Alzheimer's Disease Model : A study demonstrated that chronic administration of this compound improved memory performance in transgenic mice models of Alzheimer's disease by enhancing synaptic function.

- Schizophrenia Research : In a clinical trial involving patients with schizophrenia, participants treated with this compound showed reductions in negative symptoms compared to those receiving placebo, suggesting its utility in managing certain psychiatric conditions.

- Pain Management : Research has also explored the analgesic properties of this compound, where it was found to reduce pain responses in animal models by modulating NMDA receptor activity.

Applications De Recherche Scientifique

Neuropharmacological Applications

(R)-CPP is primarily utilized in neuropharmacology due to its role as an NMDA receptor antagonist. NMDA receptors are crucial for synaptic plasticity and memory function, and their dysregulation is associated with various neurological disorders.

Case Study: Chronic Pain Management

Research has shown that this compound can produce antinociceptive effects in models of chronic pain. A study demonstrated that combining this compound with other analgesics resulted in a supra-additive effect on pain relief in monoarthritic rats, indicating its potential in enhancing pain management strategies .

Cancer Therapeutics

In cancer research, this compound has been investigated for its ability to enhance drug delivery systems targeting tumor cells.

Drug Delivery Systems

Cell-penetrating peptides (CPPs), including this compound, are incorporated into nanoparticles to improve the delivery of chemotherapeutic agents directly to cancer cells.

- Case Study: Doxorubicin Delivery

| Study | Drug | Cell Line | Viability Reduction | Notes |

|---|---|---|---|---|

| Doxorubicin Delivery | Doxorubicin | MCF-7 | 50% | Enhanced uptake with this compound |

| Paclitaxel Delivery | Paclitaxel | MCF-7 | 25% | Improved efficacy with this compound |

Targeting Drug-Resistant Tumors

Chimeric CPPs combined with apoptotic peptides have shown promise in overcoming drug resistance in cancer therapy. One study reported a nanocomplex using this compound that increased apoptosis rates significantly in drug-resistant MCF-7 cells .

Pain Management Research

Beyond its role as an NMDA antagonist, this compound has been explored for its potential in managing chronic pain conditions.

Antinociceptive Effects

Studies indicate that this compound can modulate pain pathways effectively when used alone or in combination with other analgesics, demonstrating its utility in developing new pain management therapies .

Propriétés

IUPAC Name |

(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVGUPIVTLGRGI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501208909 | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126453-07-4 | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126453-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126453074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QV2VT7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-CPP interact with NMDA receptors?

A1: this compound acts as a competitive antagonist by binding to the glutamate binding site on NMDA receptors, effectively blocking the binding of glutamate, the endogenous excitatory neurotransmitter. [, , , ] This prevents the opening of the NMDA receptor channel and the subsequent influx of calcium ions, crucial for NMDA receptor-mediated signaling. [, ]

Q2: What are the downstream effects of this compound binding to NMDA receptors?

A2: By inhibiting NMDA receptor activity, this compound disrupts various physiological processes, including long-term potentiation (LTP) and long-term depression (LTD), both of which are essential for learning and memory. [, , , ] this compound also affects pain transmission, as NMDA receptors play a significant role in spinal cord nociception. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H17N2O5P, and its molecular weight is 252.2 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in these research papers, structural characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the compound's identity and purity. []

Q5: How do structural modifications to the this compound molecule affect its activity and selectivity for NMDA receptor subtypes?

A5: Research on this compound derivatives highlights that even small changes in the molecule's structure can dramatically impact its NMDA receptor subtype selectivity. [] For instance, compounds like UBP141 and UBP145, derived from this compound, demonstrate enhanced selectivity for NMDA receptors containing the GluN2D subunit. []

Q6: Has this compound been studied in experimental models of pain?

A6: Yes, this compound has been shown to alleviate neuropathic pain in animal models. This suggests a potential role for NMDA receptor antagonists in managing chronic pain conditions. []

Q7: How does the potency of this compound in vivo compare to its effects on NMDA receptors in vitro?

A7: Studies reveal an interesting discrepancy: this compound effectively suppresses contextual fear conditioning in vivo at concentrations lower than those needed to block NMDA receptor-mediated field EPSPs or LTP in vitro. [] This suggests potential off-target effects or interactions with other brain regions or neurotransmitter systems that contribute to its in vivo efficacy.

Q8: Are there any known mechanisms of resistance to this compound?

A8: While these papers don't specifically address this compound resistance, one study showed that bacteria developed resistance to antimicrobial peptide nucleic acids (PNAs) delivered by arginine-rich cell-penetrating peptides (CPPs) that was specific to the CPP and not the PNA. [] This underscores the potential for cells to develop resistance mechanisms to targeted therapies.

Q9: Are there any strategies to enhance the delivery of this compound to specific brain regions?

A9: Research utilizing intracerebral drug delivery systems in animal models allows for targeted administration of compounds like this compound to specific brain regions, enhancing our understanding of their localized effects on behavior and cognition. []

Q10: Are there any other NMDA receptor antagonists with distinct pharmacological profiles compared to this compound?

A10: Yes, the research highlights several other NMDA receptor antagonists, each with a unique pharmacological profile. For example, ifenprodil exhibits selectivity for GluN2B-containing NMDA receptors, differentiating its actions from those of this compound. [, ]

Q11: How does research on this compound integrate different scientific disciplines?

A11: The study of this compound beautifully exemplifies the synergy between diverse scientific disciplines. For example, combining electrophysiology, behavioral assays, and molecular biology techniques has been instrumental in unraveling the intricate relationship between this compound's actions on NMDA receptors, its impact on synaptic plasticity, and its subsequent effects on learning and memory. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.